Cas no 1152965-48-4 (2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-Amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by its functional hydroxyl and amino groups, which enhance its reactivity and potential for further chemical modifications. The compound’s structure, featuring a pentyl side chain, contributes to its lipophilicity, making it suitable for applications requiring solubility in organic matrices. Its pyrazole core offers stability and versatility, often utilized in pharmaceutical and agrochemical research as a building block for heterocyclic synthesis. The presence of both amino and hydroxyl groups allows for selective derivatization, enabling tailored applications in medicinal chemistry or material science. This compound is typically handled under controlled conditions due to its reactive functional groups.
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol structure
1152965-48-4 structure
商品名:2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
CAS番号:1152965-48-4
MF:C10H19N3O
メガワット:197.277362108231
CID:6092055
PubChem ID:43348871

2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
    • 1H-Pyrazole-1-ethanol, 5-amino-3-pentyl-
    • EN300-1148879
    • CS-0355506
    • 1152965-48-4
    • インチ: 1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3
    • InChIKey: HEXXZFCBPCICLT-UHFFFAOYSA-N
    • ほほえんだ: N1(CCO)C(N)=CC(CCCCC)=N1

計算された属性

  • せいみつぶんしりょう: 197.152812238g/mol
  • どういたいしつりょう: 197.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 64.1Ų

じっけんとくせい

  • 密度みつど: 1.13±0.1 g/cm3(Predicted)
  • ふってん: 375.3±32.0 °C(Predicted)
  • 酸性度係数(pKa): 14.44±0.10(Predicted)

2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1148879-0.25g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4 95%
0.25g
$906.0 2023-10-25
Enamine
EN300-1148879-10.0g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4
10g
$5405.0 2023-06-09
Enamine
EN300-1148879-1g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4 95%
1g
$986.0 2023-10-25
Enamine
EN300-1148879-0.05g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4 95%
0.05g
$827.0 2023-10-25
Enamine
EN300-1148879-5.0g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4
5g
$3645.0 2023-06-09
Enamine
EN300-1148879-1.0g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4
1g
$1256.0 2023-06-09
Enamine
EN300-1148879-5g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4 95%
5g
$2858.0 2023-10-25
Enamine
EN300-1148879-10g
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
1152965-48-4 95%
10g
$4236.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426176-500mg
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
1152965-48-4 98%
500mg
¥28238.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426176-1g
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
1152965-48-4 98%
1g
¥27129.00 2024-08-09

2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol 関連文献

2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-olに関する追加情報

Introduction to 2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 1152965-48-4)

2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1152965-48-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a pyrazole core substituted with an amino group at the 5-position and a pentyl chain at the 3-position, linked to an ethanol moiety. The structural arrangement of this molecule imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.

The pyrazole ring is a prominent pharmacophore in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. The presence of the 5-amino group enhances the compound's reactivity, allowing for further functionalization through various synthetic pathways. Additionally, the 3-pentyl substitution introduces steric bulk, which can modulate binding affinity and selectivity in biological assays. The ethanol side chain at the 1-position provides a hydroxyl group that can participate in hydrogen bonding interactions, further influencing the compound's pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol as a lead compound for developing novel therapeutic agents. Studies suggest that this molecule may exhibit inhibitory activity against various enzymes implicated in metabolic disorders and inflammatory diseases. The pyrazole scaffold is particularly well-documented for its role in antiviral, anticancer, and anti-inflammatory drug candidates, underscoring the compound's therapeutic relevance.

In vitro investigations have demonstrated that derivatives of this compound can interact with key biological targets such as kinases and proteases. The 5-amino group serves as a versatile handle for covalent bond formation, enabling the development of targeted drug molecules with improved efficacy and reduced side effects. Furthermore, the 3-pentyl substituent has been shown to enhance solubility and cell membrane permeability, critical factors for oral bioavailability and systemic distribution.

The synthesis of 2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol involves multi-step organic reactions, including condensation reactions to form the pyrazole ring, nucleophilic substitution to introduce the amino group, and alkylation to incorporate the pentyl chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Modern techniques such as flow chemistry and catalytic hydrogenation have further optimized yield and purity.

From a medicinal chemistry perspective, the structural features of this compound make it an attractive candidate for developing small-molecule inhibitors. The pyrazole core provides a rigid framework that can be fine-tuned through structural modifications to improve binding affinity. For instance, replacing the pentyl group with smaller alkyl chains or aromatic rings could alter pharmacokinetic properties without compromising biological activity. Similarly, introducing additional substituents at the 5-position could enhance selectivity against off-target enzymes.

Recent publications have explored the pharmacological potential of 2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol in preclinical models. These studies indicate that derivatives of this compound may exhibit promising effects on pathways relevant to neurodegenerative diseases, cancer progression, and immune modulation. The ability to modify key functional groups allows researchers to tailor the molecule for specific therapeutic applications while maintaining its core pharmacophoric integrity.

The growing interest in heterocyclic compounds like pyrazoles has driven innovation in synthetic strategies for constructing complex drug candidates. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient assembly of pyrazole derivatives with diverse substituents. These methods not only enhance synthetic efficiency but also open new avenues for generating structurally diverse libraries for high-throughput screening.

In conclusion,2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 1152965-48-4) represents a promising scaffold for pharmaceutical development due to its unique structural features and biological potential. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts. As synthetic methodologies advance and computational tools become more sophisticated, compounds like this are poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd